molecular formula C9H5FO2 B1507436 5-Fluoro-4H-chromen-4-one

5-Fluoro-4H-chromen-4-one

Cat. No.: B1507436
M. Wt: 164.13 g/mol
InChI Key: LMRAZGQPHHBGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4H-chromen-4-one is a chemical compound with the molecular formula C9H5FO2 and a molecular weight of 164.133 g/mol . . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 4H-1-Benzopyran-4-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Fluoro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

5-Fluoro-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine substitution, which can enhance its biological activity and stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

5-fluorochromen-4-one

InChI

InChI=1S/C9H5FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H

InChI Key

LMRAZGQPHHBGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=CO2)C(=C1)F

Origin of Product

United States

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